![molecular formula C12H11NO4S B2481248 3-(Quinoline-8-sulfonyl)-propionic acid CAS No. 626206-92-6](/img/structure/B2481248.png)
3-(Quinoline-8-sulfonyl)-propionic acid
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Overview
Description
Quinoline-8-sulfonic acid is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol . It appears as a white solid .
Synthesis Analysis
While specific synthesis methods for “3-(Quinoline-8-sulfonyl)-propionic acid” are not available, there are studies on the reactions of quinoline-8-sulfenyl halides with cyclic alkenes . These reactions led to [1,4]thiazino[2,3,4-ij]quinolin-11-ium derivatives or 8-[(2-chlorocycloalkyl)sulfanyl]quinolines in high yields (90–100%) .Molecular Structure Analysis
The InChI Key for Quinoline-8-sulfonic acid is SXVRECLPTCOMIA-UHFFFAOYSA-N . The SMILES representation is C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2 .Chemical Reactions Analysis
Quinoline-8-sulfenyl halides react with cyclic alkenes to form [1,4]thiazino[2,3,4-ij]quinolin-11-ium derivatives or 8-[(2-chlorocycloalkyl)sulfanyl]quinolines . The annulation reactions of quinoline-8-sulfenyl halides with 3,4-dihydro-2H-pyran proceed regioselectively .Physical And Chemical Properties Analysis
Quinoline-8-sulfonic acid has a melting point of over 300°C and a density of 1.62 g/cm3 . It should be stored in a dry room at ambient temperatures .Scientific Research Applications
Analytical Chemistry
Quinoline-8-sulfonic acid acts as a standard reference material in analytical chemistry. Its UV-visible absorption spectrum is well-characterized, making it useful for calibrating spectrophotometers and validating analytical methods. Researchers rely on it to quantify other compounds based on their absorbance at specific wavelengths.
1Quinoline-8-sulfonic acid, 98%, Thermo Scientific Chemicals 2ChemicalBook - QUINOLINE-8-SULFONIC ACID 3MilliporeSigma - 8-Quinolinesulfonyl chloride
Safety and Hazards
Future Directions
While specific future directions for “3-(Quinoline-8-sulfonyl)-propionic acid” are not available, quinoline and its derivatives are an important class of compounds with a wide spectrum of biological activity and are used in the development of new drugs . Efficient synthetic approaches to the annulation of carbocyclic and heterocyclic compounds have been actively developed .
Mechanism of Action
Target of Action
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Mode of Action
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that 3-(Quinoline-8-sulfonyl)-propionic acid might interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that 3-(Quinoline-8-sulfonyl)-propionic acid might influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20922 g/mol) and predicted pKa (-183±040) suggest that it might have reasonable bioavailability .
Result of Action
Given the broad spectrum of bio-responses associated with quinoline derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
3-quinolin-8-ylsulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-11(15)6-8-18(16,17)10-5-1-3-9-4-2-7-13-12(9)10/h1-5,7H,6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFSGCCMSGAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)CCC(=O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinoline-8-sulfonyl)-propionic acid |
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